molecular formula C9H15NO2 B12597991 (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one CAS No. 649765-26-4

(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one

Cat. No.: B12597991
CAS No.: 649765-26-4
M. Wt: 169.22 g/mol
InChI Key: CSTLGMGPECDPEJ-JGVFFNPUSA-N
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Description

(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[520]nonan-9-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. The hydroxymethyl group can be introduced through a subsequent hydroxylation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carbonyl group in the bicyclic core can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one involves its interaction with specific molecular targets. The hydroxymethyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity and specificity in binding, which can be crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,7S)-Bicyclo[5.2.0]nonan-4-one: This compound has a similar bicyclic structure but lacks the hydroxymethyl group.

    (1S,6S)-2-Methylbicyclo[4.2.0]octan-3-one: Another bicyclic compound with different functional groups and ring sizes.

Uniqueness

(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[520]nonan-9-one is unique due to the presence of both a hydroxymethyl group and an azabicyclo framework

Properties

CAS No.

649765-26-4

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one

InChI

InChI=1S/C9H15NO2/c11-6-10-8-5-3-1-2-4-7(8)9(10)12/h7-8,11H,1-6H2/t7-,8+/m0/s1

InChI Key

CSTLGMGPECDPEJ-JGVFFNPUSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](CC1)N(C2=O)CO

Canonical SMILES

C1CCC2C(CC1)N(C2=O)CO

Origin of Product

United States

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